Cas no 7387-57-7 (2’,3’,5’-Tri-O-acetyladenosine)

2’,3’,5’-Tri-O-acetyladenosine 化学的及び物理的性質
名前と識別子
-
- 2',3',5'-Tri-O-acetyl-D-adenosine
- 2’,3’,5’-Tri-O-acetyladenosine
- (2R,3R,4R,5R)-2-(Acetoxymethyl)-5-(6-amino-9H-purin-9-yl)tetrahydrofuran-3,4-diyl diacetate
- 2',3',5'-TRI-O-ACETYLADENOSINE
- 2’,3’,5’-Tri-O-acety
- 2,3,5-TRIACETYLADENOSINE
- Tri-O-acetyladenosine
- NSC 76766
- [3,4-diacetoxy-5-(6-aminopurin-9-yl)tetrahydrofuran-2-yl]methyl acetate
- 7387-57-7
- A51106
- AKOS004903253
- J-700360
- Adenosine, 2',3',5'-triacetate
- DS-8003
- AC-32263
- 2?,3?,5?-Tri-O-acetyladenosine
- C16H19N5O7
- [(2R,3R,4R,5R)-3,4-bis(acetyloxy)-5-(6-amino-9H-purin-9-yl)oxolan-2-yl]methyl acetate
- 2',3',5'-Tri-O-acetyladenosine, >=98%
- GCVZNVTXNUTBFB-XNIJJKJLSA-N
- [(2R,3R,4R,5R)-3,4-diacetyloxy-5-(6-aminopurin-9-yl)oxolan-2-yl]methyl acetate
- (2R,3R,4R,5R)-2-(acetoxymethyl)-5-(6-amino-9H-purin-9-yl)tetrahydrofuran-3,4-diyldiacetate
- SCHEMBL4425824
- 2',3',5'-TRI-O-Acetyadenosine
- MFCD00057001
- A837949
- 2',3',5'-Tri-O-acetyl adenosine
- Adenosine 2',3',5'-Triacetate
- 2',3',5'-Tri-O-acetyl
- DB-019682
- [(2R,3R,4R,5R)-3,4-BIS(ACETYLOXY)-5-(6-AMINOPURIN-9-YL)OXOLAN-2-YL]METHYL ACETATE
-
- MDL: MFCD00057001
- インチ: 1S/C16H19N5O7/c1-7(22)25-4-10-12(26-8(2)23)13(27-9(3)24)16(28-10)21-6-20-11-14(17)18-5-19-15(11)21/h5-6,10,12-13,16H,4H2,1-3H3,(H2,17,18,19)/t10-,12-,13-,16-/m1/s1
- InChIKey: GCVZNVTXNUTBFB-XNIJJKJLSA-N
- ほほえんだ: CC(=O)OC[C@@H]1[C@H]([C@H]([C@H](N2C=NC3=C(N)N=CN=C32)O1)OC(=O)C)OC(=O)C
計算された属性
- せいみつぶんしりょう: 393.12800
- どういたいしつりょう: 393.128
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 12
- 重原子数: 28
- 回転可能化学結合数: 8
- 複雑さ: 620
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 4
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 0.1
- トポロジー分子極性表面積: 158A^2
じっけんとくせい
- 色と性状: No data available
- 密度みつど: 1.6±0.1 g/cm3
- ゆうかいてん: 168-170°C
- ふってん: 594.1°C at 760 mmHg
- フラッシュポイント: 313.1±32.9 °C
- 屈折率: 1.679
- PSA: 157.75000
- LogP: 0.31360
2’,3’,5’-Tri-O-acetyladenosine セキュリティ情報
- シグナルワード:Warning
- 危害声明: H302-H315-H319-H335
- 警告文: P261-P305+P351+P338
- WGKドイツ:3
- セキュリティの説明: 24/25
- ちょぞうじょうけん:Keep in dark place,Sealed in dry,Store in freezer, under -20°C(BD16423)
2’,3’,5’-Tri-O-acetyladenosine 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Ambeed | A104957-1g |
(2R,3R,4R,5R)-2-(Acetoxymethyl)-5-(6-amino-9H-purin-9-yl)tetrahydrofuran-3,4-diyl diacetate |
7387-57-7 | 98% | 1g |
$6.0 | 2024-07-18 | |
eNovation Chemicals LLC | D481172-1g |
2',3',5'-Tri-O-acetyl-D-adenosine |
7387-57-7 | 95% | 1g |
$490 | 2024-05-24 | |
SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-EB970-1g |
2’,3’,5’-Tri-O-acetyladenosine |
7387-57-7 | 98% | 1g |
48.0CNY | 2021-08-04 | |
SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | R843883-250mg |
(2R,3R,4R,5R)-2-(Acetoxymethyl)-5-(6-amino-9H-purin-9-yl)tetrahydrofuran-3,4-diyl diacetate |
7387-57-7 | 98% | 250mg |
¥361.80 | 2022-10-10 | |
TRC | T733800-2.5g |
2’,3’,5’-Tri-O-acetyladenosine |
7387-57-7 | 2.5g |
$597.00 | 2023-05-17 | ||
Alichem | A159002724-5g |
(2R,3R,4R,5R)-2-(Acetoxymethyl)-5-(6-amino-9H-purin-9-yl)tetrahydrofuran-3,4-diyl diacetate |
7387-57-7 | 98% | 5g |
$412.00 | 2023-09-01 | |
Ambeed | A104957-5g |
(2R,3R,4R,5R)-2-(Acetoxymethyl)-5-(6-amino-9H-purin-9-yl)tetrahydrofuran-3,4-diyl diacetate |
7387-57-7 | 98% | 5g |
$8.0 | 2024-07-18 | |
Ambeed | A104957-100g |
(2R,3R,4R,5R)-2-(Acetoxymethyl)-5-(6-amino-9H-purin-9-yl)tetrahydrofuran-3,4-diyl diacetate |
7387-57-7 | 98% | 100g |
$91.0 | 2024-07-18 | |
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | T15650-100g |
(2R,3R,4R,5R)-2-(Acetoxymethyl)-5-(6-amino-9H-purin-9-yl)tetrahydrofuran-3,4-diyl diacetate |
7387-57-7 | 98% | 100g |
¥455.0 | 2023-09-06 | |
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | T15650-25g |
(2R,3R,4R,5R)-2-(Acetoxymethyl)-5-(6-amino-9H-purin-9-yl)tetrahydrofuran-3,4-diyl diacetate |
7387-57-7 | 98% | 25g |
¥158.0 | 2023-09-06 |
2’,3’,5’-Tri-O-acetyladenosine 関連文献
-
1. Reaction between 2′,3′,5′-tri-O-acetyladenosine and aryl chloroformates. 2′,3′,5′-Tri-O-acetyl-N(6)-phenoxycarbonyladenosine as an intermediate in the synthesis of 6-ureidopurine ribosidesP. Anne Lyon,Colin B. Reese J. Chem. Soc. Perkin Trans. 1 1978 131
-
2. Some aspects of the chemistry of N(1)- and N(6)-dimethylallyl derivatives of adenosine and adenineD. M. G. Martin,C. B. Reese J. Chem. Soc. C 1968 1731
-
Evdoxia Coutouli-Argyropoulou,Maria Tsitabani,Georgios Petrantonakis,Aris Terzis,Catherine Raptopoulou Org. Biomol. Chem. 2003 1 1382
-
4. Synthesis of the 3′-terminal half of yeast alanine transfer ribonucleic acid (tRNAAla) by the phosphotriester approach in solution. Part 1. Preparation of the nucleoside building blocksJonathan M. Brown,Chris Christodoulou,Simon S. Jones,Anil S. Modak,Colin B. Reese,Samson Sibanda,Aiko Ubasawa J. Chem. Soc. Perkin Trans. 1 1989 1735
-
5. The structures of di-N-aroyl derivatives of adenosine and 2-amino-pyridineP. Anne Lyon,Colin B. Reese J. Chem. Soc. Perkin Trans. 1 1974 2645
-
6. Aminolysis and alkaline hydrolysis of protected 1-hydroxybenzo-triazol-1-yl esters of adenosine 5′-phosphorothioate and -phosphorodithioateColin B. Reese,Louise H. K. Shek,Zhengyun Zhao J. Chem. Soc. Perkin Trans. 1 1995 3077
-
Anthony Dunne,Jose M. Palomo RSC Adv. 2016 6 88974
-
Vladimir E. Oslovsky,Pavel N. Solyev,Konstantin M. Polyakov,Cyril S. Alexeev,Sergey N. Mikhailov Org. Biomol. Chem. 2018 16 2156
-
9. Nucleotides. Part XXVII. The structures of adenylic acids a and bD. M. Brown,G. D. Fasman,D. I. Magrath,A. R. Todd J. Chem. Soc. 1954 1448
-
Vladimir E. Oslovsky,Pavel N. Solyev,Konstantin M. Polyakov,Cyril S. Alexeev,Sergey N. Mikhailov Org. Biomol. Chem. 2018 16 2156
関連分類
- Solvents and Organic Chemicals Organic Compounds Nucleosides, nucleotides, and analogues Purine nucleosides Purine nucleosides
- Solvents and Organic Chemicals Organic Compounds Nucleosides, nucleotides, and analogues Purine nucleosides
- Solvents and Organic Chemicals Organic Compounds Acids/Esters
- Other Chemical Reagents
2’,3’,5’-Tri-O-acetyladenosineに関する追加情報
2',3',5'-Tri-O-acetyladenosine (CAS No. 7387-57-7): A Comprehensive Overview
2',3',5'-Tri-O-acetyladenosine (CAS No. 7387-57-7) is a highly specialized nucleoside derivative that has garnered significant attention in the fields of biochemistry, pharmacology, and medicinal chemistry. This compound is a modified form of adenosine, where the hydroxyl groups at the 2', 3', and 5' positions of the ribose sugar are acetylated. The acetylation process not only alters the physical and chemical properties of the molecule but also imparts unique biological activities that have been extensively studied in recent years.
The structural modification of 2',3',5'-Tri-O-acetyladenosine significantly enhances its stability compared to unmodified adenosine. This stability is particularly advantageous in biological systems, where nucleosides are often prone to enzymatic degradation. Recent studies have demonstrated that this compound exhibits potent anti-inflammatory and immunomodulatory effects, making it a promising candidate for therapeutic applications in conditions such as autoimmune diseases and chronic inflammation.
One of the most intriguing aspects of 2',3',5'-Tri-O-acetyladenosine is its ability to modulate adenosine receptors. Adenosine receptors, which are G-protein coupled receptors (GPCRs), play a critical role in various physiological processes, including immune regulation, pain perception, and neurotransmission. By selectively binding to these receptors, 2',3',5'-Tri-O-acetyladenosine can exert both agonistic and antagonistic effects, depending on the receptor subtype and cellular context. This dual functionality underscores its potential as a versatile tool in drug discovery.
Recent advancements in synthetic chemistry have enabled the efficient synthesis of 2',3',5'-Tri-O-acetyladenosine through a variety of methodologies. These include enzymatic acetylation, chemical protection strategies, and microwave-assisted synthesis. The development of scalable and cost-effective synthetic routes has facilitated its widespread use in both academic and industrial research settings.
In terms of pharmacokinetics, 2',3',5'-Tri-O-acetyladenosine demonstrates favorable absorption and bioavailability profiles. Preclinical studies have shown that it can be effectively administered via multiple routes, including oral, intravenous, and topical delivery. Its ability to cross biological barriers such as the blood-brain barrier further enhances its potential for treating central nervous system disorders.
The therapeutic potential of 2',3',5'-Tri-O-acetyladenosine extends beyond inflammation and immune modulation. Emerging research has highlighted its role in cancer biology, where it has been shown to inhibit tumor growth and metastasis by targeting key signaling pathways involved in cell proliferation and apoptosis. Additionally, this compound has demonstrated neuroprotective properties, making it a compelling candidate for the treatment of neurodegenerative diseases such as Alzheimer's disease and Parkinson's disease.
From a structural standpoint, 2',3',5'-Tri-O-acetyladenosine consists of a purine base (adenine) attached to a ribose sugar moiety with three acetyl groups at specific positions. This unique structure not only confers stability but also influences its interactions with biomolecules such as proteins and nucleic acids. Computational modeling studies have provided insights into the molecular interactions that govern its binding affinity to adenosine receptors, paving the way for rational drug design.
In conclusion, 2',3',5'-Tri-O-acetyladenosine (CAS No. 7387-57-7) is a multifaceted compound with diverse applications in biomedicine and pharmacology. Its ability to modulate adenosine receptor activity, coupled with its favorable pharmacokinetic properties, positions it as a valuable asset in the development of novel therapeutic agents. As research continues to uncover new mechanisms of action and clinical applications for this compound, it is poised to make significant contributions to the field of medicinal chemistry.
7387-57-7 (2’,3’,5’-Tri-O-acetyladenosine) 関連製品
- 73-03-0(Cordycepin)
- 2140-79-6(2'-O-Methyl Adenosine)
- 4754-39-6(5'-Deoxyadenosine)
- 3080-29-3(L-Adenosine)
- 5536-17-4(Vidarabine)
- 58-61-7(Adenosine)
- 14365-44-7(5'-Amino-5'-deoxyadenosine)
- 14585-60-5(Adenosine,5'-amino-2',5'-dideoxy-)
- 10300-22-8(3'-O-Methyladenosine)
- 1805948-33-7(3-Bromo-2-methyl-6-(trifluoromethyl)aniline)

